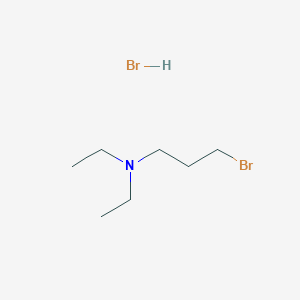

(3-Bromopropyl)diethylamine hydrobromide

Descripción general

Descripción

(3-Bromopropyl)diethylamine hydrobromide is a chemical compound that is widely used in various fields of research, including medical, environmental, and industrial applications. It is the hydrobromide salt of (3-bromopropyl)diethylamine, which is a tertiary amine. This compound is known for its biological activity and potential therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (3-Bromopropyl)diethylamine hydrobromide typically involves the reaction of diethylamine with 3-bromopropyl bromide in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile. The product is then isolated as the hydrobromide salt by the addition of hydrobromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: (3-Bromopropyl)diethylamine hydrobromide undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and alcohols to form substituted products. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce an aldehyde or carboxylic acid .

Aplicaciones Científicas De Investigación

(3-Bromopropyl)diethylamine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the (3-bromopropyl) group into various molecules.

Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications and is used in the development of pharmaceutical intermediates.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of (3-Bromopropyl)diethylamine hydrobromide involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific molecular targets and pathways involved depend on the biological context in which the compound is used .

Comparación Con Compuestos Similares

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: This compound has a similar structure but with dimethyl groups instead of diethyl groups.

3-Bromopropylamine hydrobromide: This compound lacks the diethylamine moiety and has a simpler structure.

Uniqueness: (3-Bromopropyl)diethylamine hydrobromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological molecules. Its versatility makes it a valuable compound in both research and industrial applications .

Actividad Biológica

(3-Bromopropyl)diethylamine hydrobromide is a tertiary amine compound with significant biological activity and potential therapeutic applications. It is primarily used in organic synthesis and biological research, where it serves as a reagent for introducing the (3-bromopropyl) group into various molecular structures. This compound has garnered attention for its ability to interact with biological systems, particularly through its mechanism of action as an alkylating agent.

The biological activity of this compound is largely attributed to its role as an alkylating agent . It forms covalent bonds with nucleophilic sites on proteins and nucleic acids, which can lead to:

- Inhibition of Enzyme Activity : By modifying essential amino acids in enzyme active sites, the compound can disrupt normal enzymatic functions.

- Modification of Protein Function : Alterations in protein structure due to alkylation can affect cellular signaling pathways and protein interactions.

Applications in Research

This compound is utilized across several fields:

- Chemical Synthesis : Acts as a reagent for introducing bromopropyl groups in organic synthesis.

- Biological Studies : Investigated for its effects on enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Explored as a potential intermediate in the synthesis of therapeutic agents.

Comparative Analysis

The compound's biological activity can be compared with similar compounds, such as 3-bromo-N,N-dimethylpropan-1-amine hydrobromide and 3-bromopropylamine hydrobromide. The unique diethylamine moiety of this compound enhances its reactivity and interaction with biological molecules, making it a versatile tool in research.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (3-Bromopropyl)diethylamine HBr | Tertiary Amine | Alkylating agent; enzyme inhibitor |

| 3-Bromo-N,N-dimethylpropan-1-amine HBr | Tertiary Amine | Similar reactivity; less versatile |

| 3-Bromopropylamine HBr | Primary Amine | Simpler structure; limited interactions |

Study on Enzyme Inhibition

A study investigated the effects of this compound on a specific enzyme involved in DNA replication. The results indicated that the compound significantly inhibited enzyme activity at micromolar concentrations, leading to increased DNA damage markers in treated cells. This suggests potential applications in cancer therapeutics where targeting DNA replication is crucial.

Toxicity Assessment

Research has also focused on the safety profile of this compound. In vitro studies demonstrated cytotoxic effects at higher concentrations, prompting further investigation into dosage optimization for therapeutic use. The compound's safety was evaluated using various cell lines, with findings indicating that while it exhibits biological activity, careful consideration of dosage is essential to minimize toxicity.

Propiedades

IUPAC Name |

3-bromo-N,N-diethylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAELPAFGRTUXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505274 | |

| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69835-35-4 | |

| Record name | NSC68426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.